

# (3-Chloro-4-methoxyphenyl)propylamine: Technical Profile & Structural Isomers

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## Compound of Interest

Compound Name: (3-Chloro-4-methoxyphenyl)propylamine  
CAS No.: 99177-60-3  
Cat. No.: B1385844

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## Executive Summary & Chemical Identity

The nomenclature **(3-Chloro-4-methoxyphenyl)propylamine** is chemically ambiguous and typically refers to one of two distinct structural isomers used in drug discovery and pharmacological research. In the context of "propylamine" attached to a phenyl ring without a specific locant, the standard IUPAC interpretation is the n-propyl chain (Isomer A). However, in the context of psychopharmacology and research chemicals, this term is often colloquially applied to the isopropyl derivative (Isomer B), a chlorinated amphetamine analog.

This guide provides a comparative technical analysis of both isomers to ensure experimental precision.

## The Two Primary Isomers

Feature	Isomer A (n-Propyl)	Isomer B (Isopropyl / Amphetamine)
IUPAC Name	3-(3-Chloro-4-methoxyphenyl)propan-1-amine	1-(3-Chloro-4-methoxyphenyl)propan-2-amine
Common Name	3-Chloro-4-methoxyhydrocinnamylamine	3-Chloro-4-methoxyamphetamine (3-C-PMA)
Structure	Linear 3-carbon chain	Branched 3-carbon chain (-methyl)
Primary Use	Synthetic Intermediate / Building Block	Pharmacological Agent / Monoamine Transporter Ligand
CAS Number	Not widely indexed (See Phenethylamine: 7569-60-0)	Research Chemical (Related to PMA)



*Critical Note on CAS 7569-60-0: Researchers often confuse these propylamines with 3-Chloro-4-methoxyphenethylamine (2-carbon chain), which has the CAS 7569-60-0. This phenethylamine is a commercially available building block and distinct from the propylamines discussed here.*

## Physicochemical Properties (Predicted & Experimental)

Data below compares the n-propyl isomer (Isomer A) with the isopropyl isomer (Isomer B) and the phenethylamine control.

Property	Isomer A (n-Propyl)	Isomer B (Isopropyl)	Phenethylamine (Ref)
	C	C	C
Formula	H	H	H
	CINO	CINO	CINO
Mol.[1] Weight	199.68 g/mol	199.68 g/mol	185.65 g/mol
LogP (Pred)	~2.3 - 2.5	~2.4 - 2.6	~2.1
pKa (Base)	~10.5 (Primary Amine)	~10.1 (Primary Amine)	~9.8
H-Bond Donors	1	1	1
H-Bond Acceptors	2	2	2
Rotatable Bonds	4	3	3
Solubility	Soluble in DMSO, MeOH, Dilute Acid	Soluble in DMSO, MeOH, Dilute Acid	Soluble in Water (as HCl)

## Synthetic Methodologies

The synthesis of these isomers requires divergent pathways. The choice of starting material determines the carbon chain structure.

### Isomer A: n-Propyl Synthesis (Linear Chain)

Target: 3-(3-Chloro-4-methoxyphenyl)propan-1-amine Mechanism: Knoevenagel Condensation followed by Reduction.

- Condensation: Reaction of 3-Chloro-4-methoxybenzaldehyde with Cyanoacetic acid (or Malonic acid followed by decarboxylation) yields the cinnamitrile or cinnamic acid derivative.
- Reduction: Catalytic hydrogenation (e.g., LiAlH<sub>4</sub>)  
or H

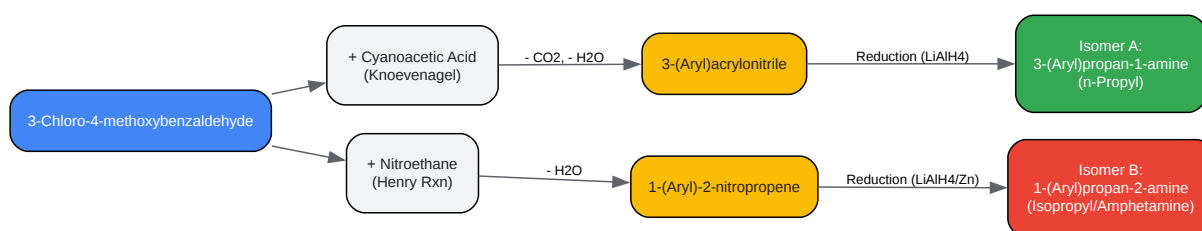
/Pd-C) of the nitrile/amide intermediate yields the primary amine.

## Isomer B: Isopropyl Synthesis (Branched Chain)

Target: 1-(3-Chloro-4-methoxyphenyl)propan-2-amine (3-C-PMA) Mechanism: Henry Reaction (Nitroaldol) followed by Reduction.

- Nitroaldol: Reaction of 3-Chloro-4-methoxybenzaldehyde with Nitroethane (catalyzed by ammonium acetate) yields 1-(3-Chloro-4-methoxyphenyl)-2-nitropropene.
- Reduction: Reduction of the nitroalkene using LiAlH<sub>4</sub> or Zn/HCl yields the amine.

## Synthesis Workflow Diagram



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Figure 1: Divergent synthetic pathways for n-propyl (Isomer A) and isopropyl (Isomer B) derivatives starting from the same benzaldehyde precursor.

## Pharmacology & Toxicology Profile

### Isomer B (3-Chloro-4-methoxyamphetamine)

This compound is a structural analog of Para-Methoxyamphetamine (PMA) and Para-Chloroamphetamine (PCA).

- Mechanism: Likely acts as a monoamine releasing agent and/or reuptake inhibitor with high affinity for the Serotonin Transporter (SERT).

- **Toxicity Warning:** Chlorinated amphetamines (like PCA) are known selective serotonergic neurotoxins. 4-Methoxy analogs (like PMA) are potent MAO inhibitors (MAOI). The combination (3-Cl-4-OMe) presents a high risk of Serotonin Syndrome and neurotoxicity.
- **Status:** Typically classified as a research chemical or controlled substance analog depending on jurisdiction.

## Isomer A (n-Propyl)

- **Mechanism:** Lacks the -methyl group required for protection against MAO degradation. Consequently, it has a much shorter half-life and significantly lower oral bioavailability/psychoactivity compared to Isomer B.
- **Use:** Primarily used as a linker in PROTACs or as a scaffold in kinase inhibitors (e.g., modifying the benzylamine moiety of existing drugs).

## Handling & Safety (SDS Highlights)

Signal Word:WARNING (Based on structural analogs)

- **Hazard Statements:**
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- **Precautionary Measures:**
  - Wear nitrile gloves and safety glasses.
  - Handle in a fume hood to avoid inhalation of amine vapors.
  - **Storage:** Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation (browning).

## References

- PubChem.1-(3-Chloro-4-methoxyphenyl)propan-1-amine (Compound Summary). National Library of Medicine. [Link](#)
- Sigma-Aldrich.3-Chloro-4-methoxyphenethylamine hydrochloride (CAS 7569-60-0).[Link](#)
- ECHEMI.3-Chloro-4-methoxyphenethylamine Properties & Safety.[Link](#)
- ChemScene.1-(3-Chloro-4-methoxyphenyl)propan-2-ol (Related Intermediate).[Link](#)

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## Sources

- 1. PubChemLite - 1-(3-chloro-4-methoxyphenyl)propan-1-amine (C10H14ClNO) [[pubchemlite.lcsb.uni.lu](http://pubchemlite.lcsb.uni.lu)]
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